(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a cyclopropanecarbonyl imino group at position 2 and a sulfamoyl substituent at position 6 of the benzothiazole ring. The ethyl acetate moiety at the 3(2H)-yl position further enhances its structural complexity.
Properties
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-2-23-13(19)8-18-11-6-5-10(25(16,21)22)7-12(11)24-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQUHMMGVLDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfamoyl Group: Sulfamoylation is usually performed using sulfamoyl chloride in the presence of a base such as triethylamine.
Cyclopropanecarbonyl Imino Group Addition:
Esterification: The final step is the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, relevant case studies, and synthesized data.
Chemical Properties and Structure
This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The structure includes a thiazole ring fused with a sulfonamide moiety, which is often associated with antimicrobial and anti-inflammatory properties. The cyclopropanecarbonyl group contributes to its unique reactivity and potential therapeutic applications.
Antimicrobial Activity
The sulfonamide group in the compound is known for its antibacterial properties. Research indicates that compounds containing sulfonamide moieties exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that similar thiazole derivatives showed promising results against resistant bacterial strains, suggesting that this compound could be developed as a novel antibiotic agent.
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the cyclopropanecarbonyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Recent studies have shown that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit pro-inflammatory cytokines. Research has indicated that thiazole derivatives can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. The sulfonamide component may also play a role in modulating immune responses.
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing this compound and evaluating its biological activity. The researchers reported significant antibacterial activity against several strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Case Study 2: Structure-Activity Relationship (SAR) Studies
In another investigation, researchers explored the structure-activity relationship of thiazole derivatives, including the target compound. They found that modifications to the cyclopropanecarbonyl group significantly influenced the compound's potency against cancer cell lines, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyclopropanecarbonyl imino group might form covalent bonds with nucleophilic sites on proteins, while the sulfamoyl group could enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several benzothiazole and thiazole derivatives, but its functional groups differentiate its properties:
Key Observations:
- Sulfamoyl vs. Sulfonylurea Groups : The sulfamoyl group in the target compound contrasts with sulfonylurea moieties in herbicides like metsulfuron-methyl . Sulfamoyl groups are more commonly linked to antimicrobial activity, while sulfonylureas inhibit plant acetolactate synthase.
- Cyclopropane vs. Aromatic Substituents : The cyclopropanecarbonyl group may confer greater metabolic stability compared to indole () or furan () substituents, which are prone to oxidative degradation .
- Ethyl Acetate vs. Cyanoacetate: The ethyl acetate side chain in the target compound likely improves solubility compared to the cyanoacetate group in ’s derivatives, which may enhance bioavailability .
Biological Activity
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically includes:
- Formation of the benzothiazole core : This involves cyclization reactions that yield the thiazole structure.
- Introduction of the sulfonamide group : This step is crucial for enhancing biological activity.
- Final esterification : The ethyl acetate moiety is introduced to complete the synthesis.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, as evidenced by Western blot analyses demonstrating alterations in key apoptotic markers .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated animals compared to controls. This suggests that this compound could be a candidate for treating inflammatory diseases .
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has shown potential analgesic properties. Experimental models indicated significant pain relief comparable to standard analgesics at equivalent doses, suggesting a multifaceted mechanism of action that may involve inhibition of prostaglandin synthesis .
Case Studies
- Study on Analgesic and Anti-inflammatory Properties : In a controlled study involving albino rats, this compound was administered at varying doses. Results showed a dose-dependent reduction in pain response and inflammatory markers, supporting its therapeutic potential .
- Anticancer Activity Evaluation : A series of benzothiazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. The compound exhibited significant tumor suppression at doses that were well tolerated by the subjects, indicating a promising safety profile alongside efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole and sulfonamide intermediates. For example, a three-component reaction using benzothiazole derivatives, ethyl bromocyanoacetate, and cyclopropanecarbonyl precursors under reflux in acetone (5–8 hours) has been employed for analogous structures. Basification with 15% NHOH (pH 8–9) and purification via dichloromethane extraction followed by recrystallization improves yield . Optimization requires adjusting stoichiometric ratios (1.0–1.1 equiv), solvent polarity, and reflux duration to minimize side products.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm the Z-configuration of the imino group and cyclopropane moiety .
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O), ~1650 cm (imino C=N), and ~1300 cm (sulfonamide S=O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) using shake-flask methods. Sulfonamide groups enhance water solubility at neutral pH but reduce it in acidic conditions due to protonation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group may hydrolyze under alkaline conditions (pH > 9), requiring storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can experimental designs evaluate the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 3–9) and analyze photolysis products via LC-MS/MS .
- Biotic Degradation : Use soil microcosms or activated sludge systems to track microbial metabolism. Quantify sulfonamide and thiazole ring breakdown products over 30–60 days .
- Adsorption Studies : Measure soil-water partition coefficients (K) using batch equilibrium methods to assess mobility in environmental compartments .
Q. What strategies elucidate structure-activity relationships (SAR) for biological targets, such as enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified cyclopropane (e.g., methyl substitution) or sulfonamide groups (e.g., trifluoromethyl substitution) .
- Enzyme Assays : Test inhibition against carbonic anhydrase or acetylcholinesterase using fluorometric assays. Correlate IC values with substituent electronic properties (Hammett constants) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to map binding interactions with active sites, focusing on hydrogen bonds with sulfonamide and thiazole moieties .
Q. How can contradictions in spectroscopic data between synthesis batches be resolved?
- Methodological Answer :
- Batch Comparison : Analyze H NMR spectra for inconsistencies in imino proton shifts (δ 8–9 ppm), which may indicate Z/E isomerization. Use NOESY to confirm spatial configuration .
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thiazoles) arising from variations in reaction time or temperature .
- Crystallography : Resolve ambiguities via X-ray diffraction of single crystals, as demonstrated for structurally related Z-configuration compounds .
Methodological Considerations for Data Contradictions
- Synthetic Reproducibility : Document exact reagent grades (e.g., anhydrous acetone vs. technical grade) and inert atmosphere conditions (N/Ar) to minimize batch variability .
- Environmental Impact Mitigation : Design closed-system experiments to prevent lab-scale releases, aligning with protocols from long-term ecotoxicology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
